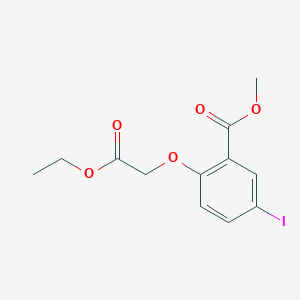

2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-(2-ethoxy-2-oxoethoxy)-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO5/c1-3-17-11(14)7-18-10-5-4-8(13)6-9(10)12(15)16-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLSXFFRAGMWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester typically involves the esterification of 5-iodosalicylic acid with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

Esterification: 5-iodosalicylic acid is reacted with methanol in the presence of sulfuric acid as a catalyst to form 5-iodosalicylic acid methyl ester.

Ethoxycarbonylation: The resulting ester is then treated with ethyl chloroformate in the presence of a base such as triethylamine to introduce the ethoxycarbonyl group, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Ester Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 2-((Ethoxycarbonyl)methoxy)-5-aminobenzoic acid methyl ester or 2-((Ethoxycarbonyl)methoxy)-5-thiobenzoic acid methyl ester.

Hydrolysis Products: 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid and methanol.

Oxidation Products: Quinones derived from the benzoic acid core.

Reduction Products: Hydroquinones derived from the benzoic acid core.

Scientific Research Applications

Perovskite Solar Cells

One of the most significant applications of 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester is in the fabrication of perovskite solar cells. Research indicates that this compound can effectively passivate perovskite materials, which enhances device performance and stability. The passivation effect is attributed to its ability to eliminate trap states within the perovskite structure without adversely affecting the crystalline properties of the perovskite grains.

Organic Electronics

The compound is also being explored for its potential in organic electronic devices beyond solar cells. Its chemical structure allows it to serve as a building block for various organic semiconductors, which can be utilized in light-emitting diodes (LEDs) and organic field-effect transistors (OFETs).

Potential Benefits

- Enhanced Charge Mobility : Its incorporation into organic materials can enhance charge mobility, leading to improved device performance.

- Versatile Applications : The compound's functional groups enable it to be modified for specific applications, making it a versatile candidate for research in organic electronics.

Table 1: Summary of Research Findings on this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Perovskite Solar Cells | Effective passivation of perovskite materials; enhances stability and efficiency through trap state elimination. | |

| Organic Electronics | Potential use as a building block for semiconductors; improves charge mobility and overall device performance. |

Mechanism of Action

The mechanism of action of 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors due to its structural features. The iodine atom can facilitate binding to specific sites on proteins.

Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions. It can also act as a substrate for enzymes involved in nucleophilic substitution reactions.

Comparison with Similar Compounds

- 2-((Methoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester

- 2-((Ethoxycarbonyl)methoxy)-4-iodobenzoic acid methyl ester

- 2-((Ethoxycarbonyl)methoxy)-5-bromobenzoic acid methyl ester

Comparison:

- Structural Differences: The position and type of substituents on the benzoic acid core can vary, leading to differences in reactivity and properties.

- Reactivity: Compounds with different halogen atoms (e.g., bromine instead of iodine) may exhibit different reactivity in substitution reactions.

- Applications: While similar compounds may have overlapping applications, the presence of specific substituents can make certain compounds more suitable for particular research or industrial purposes.

This detailed article provides a comprehensive overview of 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article aims to synthesize existing research on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H13I O4

- Molecular Weight : 324.13 g/mol

This compound contains an iodobenzoic acid moiety, which is known for its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial agent and its mechanism of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Anticancer Properties

The compound's anticancer activity was evaluated using various cancer cell lines. In particular, it was tested against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results indicated a dose-dependent inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves modulation of cellular signaling pathways. It is believed to interact with specific receptors or enzymes involved in inflammation and cell proliferation processes. Further mechanistic studies are needed to elucidate these pathways clearly.

Case Studies

A notable case study involved the use of this compound in a murine model of bacterial infection. Mice treated with varying doses of this compound showed significant reductions in bacterial load compared to untreated controls. The study concluded that the compound could enhance host defense mechanisms against bacterial pathogens.

Q & A

Q. What are the standard synthetic routes for preparing 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester?

The synthesis typically involves multi-step reactions, starting with the iodination of a benzoic acid derivative followed by esterification and alkoxycarbonylmethylation. For example, intermediate compounds like 5-iodo-2-hydroxybenzoic acid can be esterified with methanol under acidic conditions, and subsequent alkylation with ethoxycarbonylmethyl bromide may yield the target compound. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products like over-alkylation or hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR (¹H/¹³C): To confirm the positions of the ethoxycarbonylmethoxy, iodine, and methyl ester groups via chemical shifts and coupling patterns.

- Mass Spectrometry (HRMS): For molecular weight validation and fragmentation analysis, particularly to distinguish isotopic patterns from the iodine atom .

- IR Spectroscopy: To identify ester C=O stretches (~1740 cm⁻¹) and methoxy/ethoxy C-O bonds (~1250 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester and ethoxycarbonyl groups. Desiccants should be used to minimize moisture exposure, as humidity can degrade labile functional groups .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of the iodine substituent in cross-coupling reactions?

The iodine atom at the 5-position is a potential site for palladium-catalyzed coupling (e.g., Suzuki-Miyaura). Experimental design should include:

Q. How should contradictory data regarding the compound’s solubility in polar solvents be resolved?

Discrepancies may arise from impurities or hydration states. Researchers should:

- Repurify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Use Karl Fischer titration to quantify residual water content.

- Perform solubility tests in rigorously dried solvents (e.g., DMSO-d6) under controlled humidity .

Q. What strategies can optimize the yield in multi-step syntheses involving this compound?

- Intermediate Isolation: Purify intermediates (e.g., 5-iodo-2-hydroxybenzoic acid) before proceeding to esterification to reduce side reactions.

- Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Temperature Control: Maintain low temperatures (–10°C) during iodination to prevent di-iodination byproducts .

Q. How does the ethoxycarbonylmethoxy group influence the compound’s bioavailability in pharmacological studies?

The group enhances lipophilicity, potentially improving membrane permeability. Researchers can:

- Measure logP values experimentally (shake-flask method) or computationally (e.g., ChemAxon).

- Compare in vitro absorption rates with analogs lacking the ethoxycarbonylmethoxy moiety .

Methodological Considerations

Q. What analytical approaches validate the compound’s purity for biological assays?

- HPLC-PDA: Use a C18 column with acetonitrile/water mobile phase to detect impurities at 254 nm.

- Elemental Analysis: Confirm iodine content to verify stoichiometric integrity.

- DSC/TGA: Assess thermal stability and polymorphic forms .

Q. How can computational modeling predict the compound’s interaction with target enzymes?

- Docking Simulations (AutoDock Vina): Model the compound’s binding to active sites using crystal structures from the PDB.

- MD Simulations (GROMACS): Evaluate conformational stability of the enzyme-ligand complex over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.